

A Spectroscopic Comparison of 3-(4-Chlorophenoxy)benzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-(4-Chlorophenoxy)benzaldehyde** and its derivatives. The objective is to offer a comprehensive analysis of their structural and electronic properties through various spectroscopic techniques, supported by experimental data and detailed methodologies. This information is valuable for researchers in medicinal chemistry, materials science, and drug development who utilize these compounds as building blocks or investigate their biological activities.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for **3-(4-Chlorophenoxy)benzaldehyde** and a selection of its derivatives. The data has been compiled from various sources to facilitate a comparative analysis.

| Compound | ¹ H NMR (δ ppm) | ¹³ C NMR (δ ppm) | FT-IR (cm ⁻¹) | Mass Spec (m/z) | UV-Vis (λ _{max} , nm) |
|---------------------------------|--|--|--|----------------------|--------------------------------|
| 3-(4-Chlorophenoxy)benzaldehyde | 9.98 (s, 1H, CHO), 7.86-7.16 (m, 8H, Ar-H)[1] | 190.9, 157.5, 155.0, 137.8, 135.5, 134.4, 130.4, 129.8, 129.3, 128.0, 121.2, 119.8 | ~1700 (C=O), ~1240 (C-O-C), ~1100 (C-Cl) | 232 (M+), 231, 139 | Not Available |
| Benzaldehyde | 10.0 (s, 1H, CHO), 7.8-7.5 (m, 5H, Ar-H) | 192.4, 136.4, 134.5, 129.7, 129.0 | ~1703 (C=O), 2820, 2720 (C-H aldehyde)[2][3] | 106 (M+), 105, 77[4] | 248 |
| 4-Chlorobenzaldehyde | 9.99 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H) | 190.8, 141.1, 134.9, 130.8, 129.5 | ~1705 (C=O) | 140 (M+), 139, 111 | Not Available |
| 3-Chlorobenzaldehyde | 9.98 (s, 1H, CHO), 7.86 (s, 1H, Ar-H), 7.77 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 7.49 (t, 1H, Ar-H)[1] | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0[1] | Not Available | 140 (M+) | Not Available |
| 3-Phenoxybenzaldehyde | 9.95 (s, 1H, CHO), 7.6-6.9 (m, 9H, Ar-H) | 192.2, 157.9, 157.1, 137.4, 130.3, 129.9, 124.7, 123.8, 119.9, 119.2 | Not Available | 198 (M+) | Not Available |
| 4-Methoxybenzaldehyde | 9.87 (s, 1H, CHO), 7.85 (d, 2H, Ar-H) | 190.7, 164.5, 131.9, 130.1, 114.2, 55.6 | ~1685 (C=O) | 136 (M+) | Not Available |

7.00 (d, 2H,
Ar-H), 3.86
(s, 3H,
OCH₃)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.^{[5][6]} Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.^[6]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- **Data Acquisition:** For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. Key acquisition parameters include the number of scans, relaxation delay, and pulse width.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **Neat (for liquids):** A drop of the liquid sample is placed between two KBr or NaCl plates.

- KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[\[7\]](#)
- Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract the absorbance of air (CO₂, H₂O) and the sample matrix.[\[8\]](#)
- Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.[\[3\]](#)

Mass Spectrometry (MS)

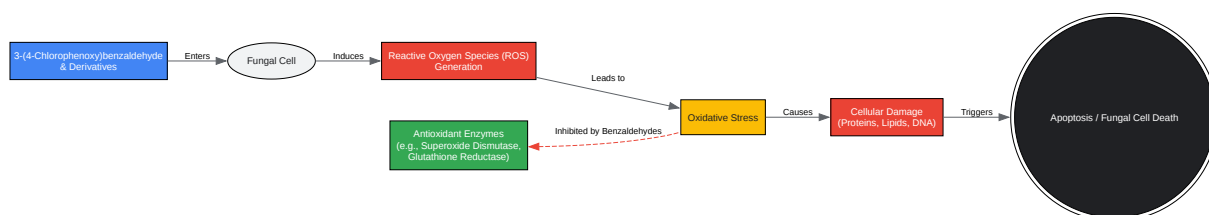
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[9\]](#)
- Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like benzaldehydes.[\[9\]](#) In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[\[9\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentations for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[\[4\]](#)[\[10\]](#)[\[11\]](#)

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).^[12]
- **Blank Measurement:** A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.^{[13][14][15]}
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).^{[13][14][15]}
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Biological Activity and Signaling Pathway

Benzaldehydes and their derivatives have been reported to exhibit a range of biological activities, including antifungal properties.^{[1][16]} The proposed mechanism of antifungal action involves the disruption of the fungal cell's antioxidant defense system.



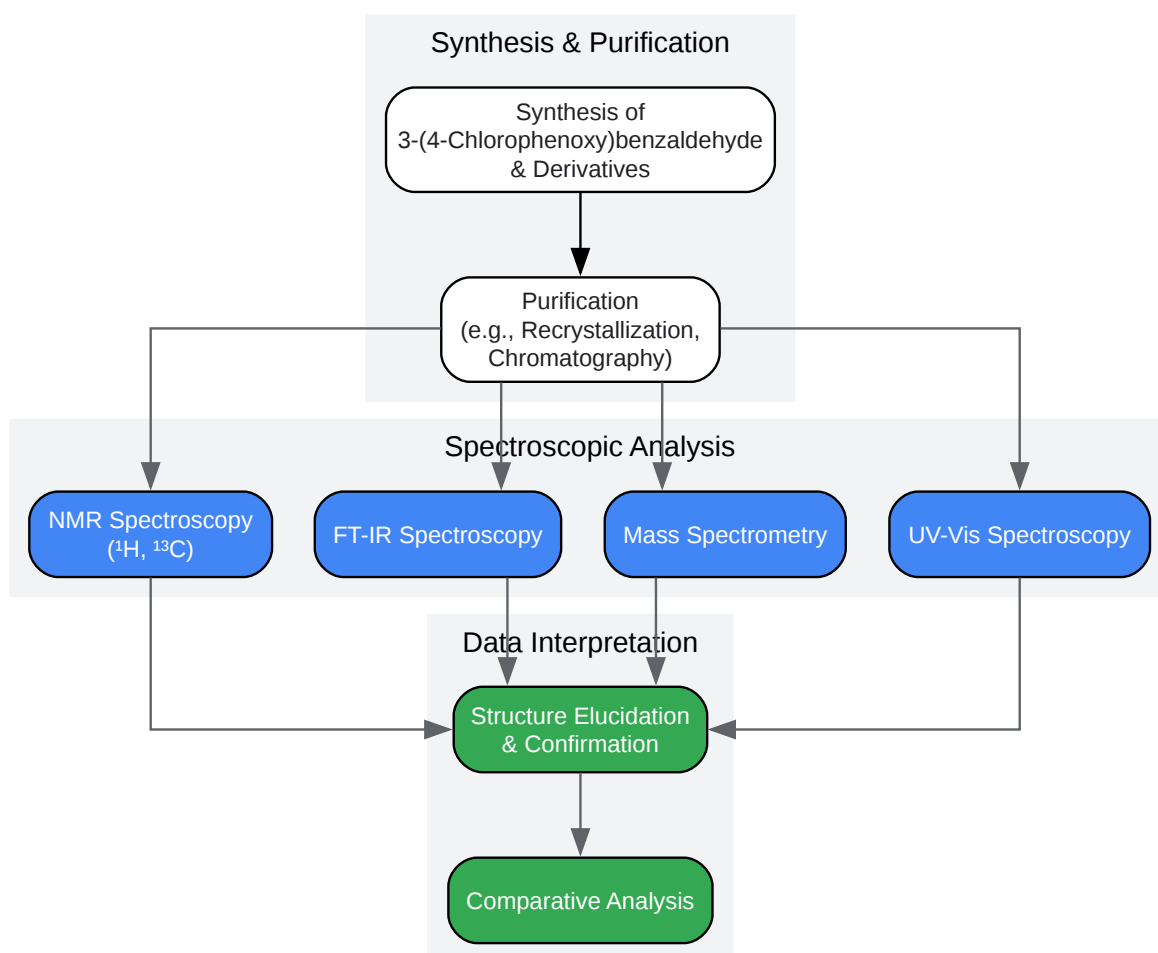
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Caption: Proposed antifungal mechanism of benzaldehydes.

The diagram above illustrates the proposed mechanism of antifungal activity for benzaldehydes. These compounds are thought to induce the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress.^[17] Simultaneously, they may inhibit the cell's natural antioxidant enzymes, such as superoxide dismutase and glutathione reductase.^{[1][16]} This dual action results in significant cellular damage to proteins, lipids, and DNA, ultimately triggering apoptosis and leading to fungal cell death.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of **3-(4-Chlorophenoxy)benzaldehyde** and its derivatives.



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Caption: General workflow for spectroscopic analysis.

This workflow begins with the synthesis and purification of the target compounds. Purified samples then undergo a suite of spectroscopic analyses, including NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. The data from these techniques are then integrated for structure elucidation and confirmation, followed by a comparative analysis to understand the influence of different substituents on the spectroscopic properties.

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